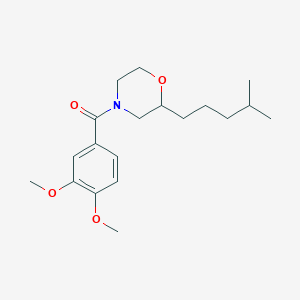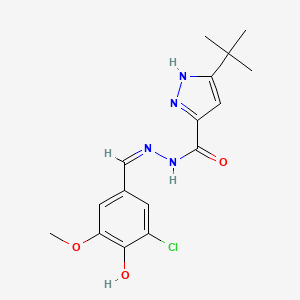![molecular formula C17H27N5O B6141059 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. In
Mecanismo De Acción
The mechanism of action of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is complex and not fully understood. It is believed to act by binding to specific sites on target proteins, altering their structure and function. This can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as metabolism, growth, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine are diverse and depend on the specific target proteins it interacts with. Some of the observed effects include inhibition of enzyme activity, modulation of ion channel function, and alteration of receptor signaling. These effects can have significant implications for the treatment of various diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is its broad range of biological activity. This makes it a valuable tool for investigating a wide variety of biological processes. However, its complex mechanism of action and potential off-target effects can also pose challenges for experimental design and interpretation of results.
Direcciones Futuras
There are many potential future directions for research on 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. Some of the most promising areas of investigation include:
1. Identification of novel target proteins and pathways affected by this compound
2. Development of more selective and potent analogs for use in drug discovery
3. Investigation of the potential therapeutic applications of this compound in various disease models
4. Elucidation of the molecular mechanisms underlying its complex mode of action.
Conclusion
In conclusion, 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a valuable tool for investigating the molecular mechanisms underlying various physiological processes. Its broad range of biological activity and potential therapeutic applications make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the reaction between 4-(3-methylbutanoyl)piperazine and 6-(1-pyrrolidinyl)pyrimidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and requires careful optimization of reaction conditions to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to have significant activity against a range of biological targets, including enzymes, receptors, and ion channels. This makes it a valuable tool for investigating the molecular mechanisms underlying various physiological processes.
Propiedades
IUPAC Name |
3-methyl-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-14(2)11-17(23)22-9-7-21(8-10-22)16-12-15(18-13-19-16)20-5-3-4-6-20/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMMDBXRVTDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)

![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)

